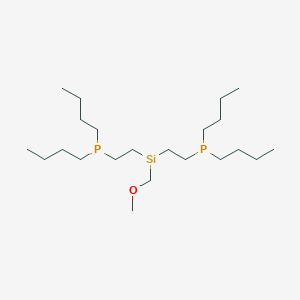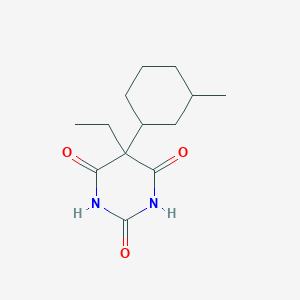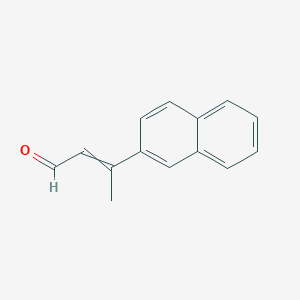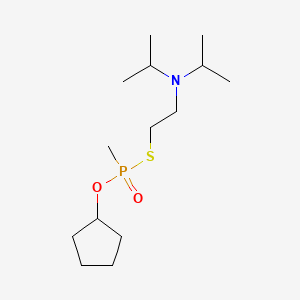![molecular formula C8H16N4OSi B14414151 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one CAS No. 84655-28-7](/img/structure/B14414151.png)
1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one is a synthetic organic compound that features a tetrazole ring substituted with a trimethylsilyl group The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom The trimethylsilyl group is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one typically involves the formation of the tetrazole ring followed by the introduction of the trimethylsilyl group. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds readily in water and can be catalyzed by various zinc salts . The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of microwave-assisted synthesis and heterogeneous catalysts can enhance the reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the molecule. The tetrazole ring can participate in various chemical reactions, influencing the overall activity of the compound .
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole: A simpler tetrazole compound without the trimethylsilyl group.
5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring.
Trimethylsilyl Derivatives: Compounds with the trimethylsilyl group attached to different functional groups.
Uniqueness: 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one is unique due to the combination of the tetrazole ring and the trimethylsilyl group. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
84655-28-7 |
|---|---|
Molekularformel |
C8H16N4OSi |
Molekulargewicht |
212.32 g/mol |
IUPAC-Name |
1-(5-trimethylsilyltetrazol-2-yl)butan-2-one |
InChI |
InChI=1S/C8H16N4OSi/c1-5-7(13)6-12-10-8(9-11-12)14(2,3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
CKDFNCKBODENNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CN1N=C(N=N1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)


![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)


